DGN549-L

Antibody-Drug Conjugate Therapeutic Index DNA Alkylation

DGN549-L provides a cleavable ADC linker with the IGN mono-imine payload, enabling DNA alkylation without crosslinking for enhanced bystander killing in heterogeneous solid tumors. Preclinical data shows efficacy at half the dose of diimine PBDs and activity in auristatin-refractory models. Ideal for proof-of-concept ADC studies via lysine conjugation prior to site-specific engineering.

Molecular Formula C58H58N8O13
Molecular Weight 1075.1 g/mol
Cat. No. B12427175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDGN549-L
Molecular FormulaC58H58N8O13
Molecular Weight1075.1 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(C)C(=O)NC1=CC(=CC(=C1)COC2=C(C=C3C(=C2)N=CC4CC5=CC=CC=C5N4C3=O)OC)COC6=C(C=C7C(=C6)NCC8CC9=CC=CC=C9N8C7=O)OC)NC(=O)CCCCC(=O)ON1C(=O)CCC1=O
InChIInChI=1S/C58H58N8O13/c1-32(61-51(67)15-9-10-16-54(70)79-66-52(68)17-18-53(66)69)55(71)62-33(2)56(72)63-38-20-34(30-77-49-26-43-41(24-47(49)75-3)57(73)64-39(28-59-43)22-36-11-5-7-13-45(36)64)19-35(21-38)31-78-50-27-44-42(25-48(50)76-4)58(74)65-40(29-60-44)23-37-12-6-8-14-46(37)65/h5-8,11-14,19-21,24-28,32-33,39-40,60H,9-10,15-18,22-23,29-31H2,1-4H3,(H,61,67)(H,62,71)(H,63,72)/t32-,33-,39-,40-/m0/s1
InChIKeyZJAVYEURWFEFIB-RUUJEGCPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DGN549-L: DNA Alkylating ADC Linker-Payload for Antibody Conjugation at Lysine Residues


DGN549-L (CAS: 1884276-68-9) is a drug-linker conjugate that incorporates the indolinobenzodiazepine (IGN) DNA-alkylating cytotoxic payload DGN549 with a cleavable linker, designed for conjugation to antibody lysine residues . The compound features a cleavable ADC linker and the DNA-alkylating agent DGN549 (also termed IGN-P1), a mono-imine–containing indolinobenzodiazepine dimer that alkylates DNA without forming crosslinks [1]. DGN549-L enables the synthesis of antibody-drug conjugates (ADCs) via heterogeneous lysine-directed conjugation chemistry and serves as a critical building block for investigational ADC therapeutics targeting various tumor antigens [2].

Why DGN549-L Cannot Be Simply Replaced with Generic PBD Dimers or Other ADC Linker-Payloads


Substitution of DGN549-L with other DNA-damaging ADC payloads or alternative conjugation formats introduces quantifiable risks to ADC performance. Unlike conventional pyrrolobenzodiazepine (PBD) dimers that crosslink DNA via two imine moieties, the DGN549 payload contains a single imine moiety and alkylates DNA without crosslinking, resulting in a distinct mechanism of action with different bystander killing capacity and therapeutic index [1]. Furthermore, ADCs constructed via the lysine-directed conjugation chemistry enabled by DGN549-L differ systematically from site-specific cysteine-conjugated ADCs of the same payload in terms of therapeutic index and tolerability [2]. Generic substitution therefore alters both the molecular pharmacology and the in vivo performance profile of the resulting ADC.

DGN549-L Quantitative Differentiation Evidence: Head-to-Head Comparative Data


DGN549 Mono-Imine ADC Achieves Approximately 4-Fold Higher Therapeutic Index Than DNA Crosslinking Diimine ADC in Head-to-Head Comparison

In a direct preclinical comparison, ADCs constructed with the mono-imine DGN549 payload demonstrated an approximately 4-fold greater therapeutic index relative to ADCs containing the corresponding DNA crosslinking diimine version (IGN-P1 diimine). The anti-FRα-DGN549 ADC induced complete tumor regressions in an Ishikawa endometrial tumor xenograft model at a single dose of 140 µg/kg antibody dose (equivalent to 5 µg/kg linked IGN), whereas the crosslinking comparator ADC required twice the dose to achieve equivalent antitumor activity. Concurrently, tolerability assessment in CD-1 mice revealed that the DNA crosslinker ADC was at least two-fold less tolerated than the DGN549 ADC [1].

Antibody-Drug Conjugate Therapeutic Index DNA Alkylation Indolinobenzodiazepine Bystander Killing

DGN549 ADC Demonstrates Superior Bystander Cell-Killing Activity Compared to DNA Crosslinking PBD Dimer ADC

In vitro head-to-head studies revealed that the anti-FRα-DGN549 ADC (mono-imine DNA alkylator) exhibits superior bystander cell-killing activity compared to its DNA crosslinking counterpart, anti-FRα-IGN-P1 diimine. Both ADCs demonstrated similar direct in vitro potency (IC50 range ~3-100 pM) against several cancer cell lines, but the mono-imine DGN549 ADC showed enhanced capacity to kill neighboring antigen-negative tumor cells in co-culture assays. This improved bystander killing translated into better in vivo antitumor activity, as the DGN549 ADC required only half the dose of the diimine comparator to achieve complete tumor regressions in xenograft models [1].

Bystander Killing ADC Pharmacology Tumor Heterogeneity Indolinobenzodiazepine

Site-Specific Cysteine Conjugation of DGN549 Provides Therapeutic Index Benefit Over Lysine-Directed Conjugation Enabled by DGN549-L

A systematic preclinical comparison of ADCs incorporating the DGN549 linker-payload generated via heterogeneous lysine-directed conjugation (as enabled by DGN549-L) versus site-specific cysteine-directed conjugation revealed that the site-specific ADC format showed a therapeutic index benefit across two different model systems. Both conjugation formats generate identical catabolites, but the site-specific ADC exhibited improved tolerability with varying magnitude depending on the model, and in one case demonstrated significant efficacy improvement as well. This head-to-head evidence confirms that while DGN549-L enables robust ADC construction, the conjugation chemistry choice materially impacts the resulting ADC's therapeutic profile [1].

Antibody-Drug Conjugate Conjugation Chemistry Therapeutic Index DAR ADC Optimization

TAK-164 (DGN549-Based ADC) Demonstrates Activity in GCC-Positive Tumors Refractory to Auristatin-Based ADC TAK-264

In a preclinical evaluation of the anti-GCC ADC TAK-164 (which employs the DGN549 payload), the ADC demonstrated high activity in multiple GCC-positive tumor models, including those refractory to TAK-264, a GCC-targeted ADC that uses an auristatin (tubulin inhibitor) payload. At a single intravenous dose of 0.76 mg/kg, TAK-164 resulted in significant growth rate inhibition in patient-derived xenograft (PHTX) models of metastatic colorectal cancer. Tumor uptake of TAK-164, measured via 89Zr-labeled imaging, showed positive correlation with GCC expression levels and antitumor response [1].

Antibody-Drug Conjugate Colorectal Cancer Payload Resistance GCC DNA Alkylation

Pivekimab Sunirine (DGN549 ADC) Achieves Median Event-Free Survival of 57.2 Days Across 39 Pediatric ALL PDX Models

Pivekimab sunirine (PVEK), an ADC comprising the CD123-targeting antibody G4723A and the DGN549 cytotoxic payload, demonstrated robust in vivo efficacy across a large panel of pediatric acute lymphoblastic leukemia (ALL) patient-derived xenograft (PDX) models (n=39). When administered once weekly for 3 weeks, PVEK treatment resulted in a median event-free survival (EFS) of 57.2 days across all PDX models evaluated. B-lineage ALL PDXs achieved significantly longer EFS than T-lineage PDXs (p < 0.0001), consistent with higher CD123 expression in B-lineage disease. Notably, a PDX with very high CD123 surface expression that was resistant to PVEK treatment remained sensitive to the DGN549 payload, confirming that resistance in this case arose from impaired antibody internalization rather than payload insensitivity [1].

Pediatric ALL CD123 Patient-Derived Xenograft ADC Preclinical Efficacy

DGN549-L: Validated Research Applications Based on Quantitative Evidence


Synthesis of ADCs Where Bystander Killing Is Required for Overcoming Tumor Heterogeneity

DGN549-L enables construction of ADCs with enhanced bystander cell-killing activity compared to DNA crosslinking PBD dimers, as demonstrated in head-to-head in vitro and in vivo comparisons where DGN549 ADCs achieved equivalent tumor regression at half the dose of diimine comparator ADCs [1]. This makes DGN549-L particularly suitable for targets expressed heterogeneously within solid tumors, where the ability to eliminate neighboring antigen-low or antigen-negative cells is critical for durable response.

Development of ADCs for Tumors Refractory to Tubulin Inhibitor Payloads (Auristatins/Maytansinoids)

Preclinical data with TAK-164 demonstrate that DGN549-based ADCs retain potent antitumor activity in GCC-positive colorectal cancer models that are refractory to an auristatin-based ADC targeting the same antigen [1]. This evidence supports the use of DGN549-L for generating ADCs intended to address patient populations with intrinsic or acquired resistance to microtubule inhibitor payloads, a distinct mechanistic advantage conferred by the DNA alkylation mechanism of DGN549.

Heterogeneous Lysine-Directed Conjugation for Rapid ADC Candidate Screening and Early-Stage Optimization

DGN549-L is specifically designed for conjugation to antibody lysine residues, enabling heterogeneous ADC generation for initial proof-of-concept studies and lead candidate identification [1]. While site-specific cysteine conjugation has been shown to offer therapeutic index benefits over lysine conjugation for the DGN549 payload [2], the DGN549-L format provides a well-characterized starting point for rapid assessment of target biology and payload compatibility prior to investment in site-specific engineering.

Preclinical Evaluation of ADCs in CD123-Positive Hematologic Malignancies with Pediatric ALL Models

The DGN549 payload has demonstrated robust and statistically significant efficacy across a large PDX panel (n=39) in pediatric ALL when delivered via a CD123-targeting antibody [1]. Researchers developing ADCs for CD123-positive malignancies can reference this extensive dataset to benchmark expected performance and to validate target engagement and payload delivery assumptions in hematologic disease models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for DGN549-L

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.